Cefathiamidine impurity

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

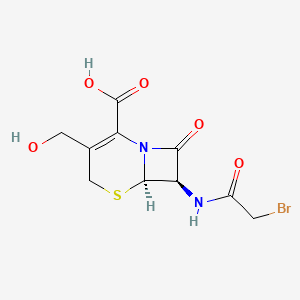

Cefathiamidine impurity is a chemical compound related to cefathiamidine, a first-generation cephalosporin antibiotic. The impurity is often studied to understand the purity and efficacy of cefathiamidine. The molecular formula of this compound is C10H11BrN2O5S, and it has a molecular weight of 351.174 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of cefathiamidine impurity involves the reaction of 7-aminocephalosporanic acid (7-ACA) with acetyl bromide in the presence of N,N’-diisopropyl thioureas. The reaction typically occurs in an acetyl bromide solution, followed by the addition of an inorganic salt solution as a secondary solvent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of advanced analytical techniques like liquid chromatography and mass spectrometry is essential for monitoring the impurity levels during production .

Analyse Chemischer Reaktionen

Types of Reactions

Cefathiamidine impurity undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the impurity into less oxidized forms.

Substitution: The impurity can undergo substitution reactions, where functional groups are replaced by other groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents such as halogens and nucleophiles are employed in substitution reactions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the impurity .

Wissenschaftliche Forschungsanwendungen

Identification and Characterization

The identification and characterization of cefathiamidine impurity are crucial for ensuring the quality of pharmaceutical products. Various analytical techniques have been employed to detect and analyze impurities in cephalosporin antibiotics, including:

- High-Performance Liquid Chromatography (HPLC) : HPLC is widely used for the separation and quantification of this compound in drug formulations. For instance, studies have demonstrated that HPLC can effectively detect isomeric impurities in cefotiam hydrochloride preparations, revealing significant changes in impurity levels under various storage conditions .

- Mass Spectrometry : Liquid chromatography coupled with mass spectrometry (LC-MS) allows for detailed structural elucidation of impurities. The fragmentation patterns obtained from mass spectrometry provide insights into the molecular structure and degradation pathways of this compound .

- Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy is utilized to confirm the identity of impurities by comparing spectral data with known standards. This method has been instrumental in characterizing new impurities detected during the development of cephalosporin antibiotics .

Pharmaceutical Quality Control

The presence of impurities like cefathiamidine can significantly affect the safety and efficacy of pharmaceutical products. Regulatory agencies set strict limits on acceptable impurity levels to ensure patient safety. The following strategies are commonly employed to manage impurities:

- Control Strategies : Implementing robust control strategies during the manufacturing process helps mitigate the formation of impurities. For example, a case study on an oncology drug highlighted the importance of calculating purge factors for impurities to maintain them below acceptable thresholds .

- Stability Testing : Long-term stability studies are essential to evaluate how storage conditions affect impurity levels. Research indicates that certain impurities may increase significantly under elevated temperatures, necessitating specific storage guidelines for cefathiamidine-containing products .

Toxicological Assessments

Understanding the toxicological implications of this compound is vital for ensuring drug safety. Regulatory guidelines such as ICH M7 outline the need for comprehensive toxicological assessments when impurities exceed established limits:

- In Silico Predictions : Computational models can predict potential mutagenicity and toxicity associated with impurities. These predictions help inform regulatory decisions regarding acceptable limits for this compound in drug formulations2.

- Experimental Studies : In vivo studies are conducted to assess the safety profile of drugs containing significant levels of impurities. Such studies provide empirical data that can support regulatory submissions and inform risk management strategies.

Case Studies

Several case studies illustrate the practical implications of managing this compound in pharmaceutical development:

- A study on cefotiam hydrochloride revealed two significant isomeric impurities whose concentrations increased during stability testing, prompting further investigation into their effects on drug efficacy .

- Another investigation focused on a newly identified impurity during ceftazidime development, where detailed characterization was performed using HPLC and NMR techniques to ensure compliance with regulatory standards .

Wirkmechanismus

The mechanism of action of cefathiamidine impurity is similar to that of cefathiamidine. It involves the inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs). This disruption leads to a weakened cell wall, resulting in bacterial cell lysis and death .

Vergleich Mit ähnlichen Verbindungen

Cefathiamidine impurity can be compared with other similar compounds, such as:

Cefathiamidine-D14: A deuterium-labeled analog used in analytical and pharmacokinetic research.

Desacetyl Cefathiamidine: A derivative of cefathiamidine with a different functional group.

Cefathiamidine Lactone: Another related compound with a lactone ring structure.

These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound .

Biologische Aktivität

Cefathiamidine impurity is a compound associated with the cephalosporin antibiotic cefathiamidine. Understanding its biological activity is crucial for evaluating its safety and efficacy in pharmaceutical applications. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

This compound, specifically this compound 1, has the molecular formula C10H11BrN2O5S and a molecular weight of 393.21 g/mol. The compound features a thiazolidine ring and a bromoacetyl moiety, which contribute to its reactivity and biological properties.

The primary mechanism of action for this compound is similar to that of its parent compound, which involves the inhibition of bacterial cell wall synthesis. This characteristic is typical of cephalosporins, allowing the compound to exhibit broad-spectrum bactericidal activity against both gram-positive and gram-negative bacteria.

Antibacterial Properties

This compound retains significant antibacterial properties, demonstrating effectiveness against various bacterial strains, particularly those resistant to other antibiotics. Studies indicate that while it may be less potent than cefathiamidine itself, it still plays a role in combating bacterial infections.

Toxicological Profile

Research has highlighted potential toxic effects associated with certain impurities within cephalosporins. For instance, impurities like Impurity D have been noted for their neurotoxic and genotoxic properties, necessitating careful monitoring in pharmaceutical formulations . In contrast, this compound appears to have a lower toxicity profile but still requires evaluation in the context of its pharmacokinetic interactions.

Case Studies and Research Findings

Several studies have investigated the biological activity and characterization of this compound:

- In Silico Toxicity Predictions : A study utilized in silico methods to predict the toxicity profiles of cefathiamidine and its impurities. It was found that while some impurities exhibited strong lipophilicity and good intestinal absorption, others posed significant risks due to neurotoxicity .

- Isolation and Characterization : Research focused on isolating polymer impurities from cephalosporin drugs provided insights into their structural characteristics. Techniques such as high-performance liquid chromatography (HPLC) were employed to analyze these impurities, revealing their potential impact on drug quality and safety .

- Pharmacokinetic Studies : Investigations into the pharmacokinetic properties of this compound suggest that it interacts with other drugs in ways that could influence therapeutic outcomes. These studies are essential for understanding how impurities affect overall drug efficacy and safety profiles.

Data Summary Table

| Characteristic | This compound |

|---|---|

| Molecular Formula | C10H11BrN2O5S |

| Molecular Weight | 393.21 g/mol |

| Mechanism of Action | Inhibition of bacterial cell wall synthesis |

| Antibacterial Activity | Effective against resistant bacterial strains |

| Toxicological Concerns | Lower toxicity compared to other impurities |

| Analytical Techniques Used | HPLC, NMR, IR Spectroscopy |

Eigenschaften

IUPAC Name |

(6R,7R)-7-[(2-bromoacetyl)amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O5S/c11-1-5(15)12-6-8(16)13-7(10(17)18)4(2-14)3-19-9(6)13/h6,9,14H,1-3H2,(H,12,15)(H,17,18)/t6-,9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYJAMNGBFWEWGW-HZGVNTEJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(N2C(S1)C(C2=O)NC(=O)CBr)C(=O)O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CBr)C(=O)O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.